

ATR-IN-30: A Technical Overview of its Role in Cancer Cell Biology

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Compound of Interest

Compound Name: *Atr-IN-30*

Cat. No.: *B15541958*

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Disclaimer: As of the latest literature review, specific published data for a compound designated "ATR-IN-30" is not publicly available. This document provides a detailed technical guide on the role of potent and selective ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors in cancer cell biology, using data from well-characterized and widely studied ATR inhibitors such as VE-822 (Berzosertib), AZD6738 (Ceralasertib), and Atr-IN-29 as representative examples. The principles, pathways, and experimental methodologies described herein are fundamental to the mechanism of action expected for any potent ATR inhibitor.

Introduction: Targeting the Guardian of the Genome

The integrity of the genome is paramount for cellular survival, and cells have evolved a complex network of signaling pathways known as the DNA Damage Response (DDR) to detect and repair DNA lesions.^[1] A master conductor of the DDR is the serine/threonine kinase ATR, which is activated by a broad range of DNA damage and, most critically, by replication stress—a hallmark of many cancer cells.^{[2][3]}

Cancer cells frequently exhibit high levels of oncogene-induced replication stress and often possess defects in other DDR pathways, such as a non-functional p53 or deficient Ataxia Telangiectasia Mutated (ATM) kinase.^{[3][4]} This renders them exquisitely dependent on the ATR signaling pathway for survival and proliferation.^[4] This dependency creates a therapeutic window, positioning ATR inhibition as a promising anti-cancer strategy. By blocking ATR, inhibitors can exploit the concept of synthetic lethality, where the inhibition of one pathway

(ATR) is selectively lethal to cells that have a pre-existing defect in a parallel pathway (e.g., ATM).[1][4]

This guide provides an in-depth overview of the mechanism of action of ATR inhibitors, their effects on cancer cell biology, quantitative data from representative compounds, and detailed protocols for key experimental assessments.

Core Mechanism of Action: Abrogating the DNA Damage Response

ATR is a central transducer of the checkpoint signaling pathway.[3] Its activation is initiated by the binding of Replication Protein A (RPA) to single-stranded DNA (ssDNA), a common intermediate at stalled replication forks or during the processing of DNA damage.[1][5] This recruits the ATR-ATRIP complex, leading to the activation of ATR's kinase function.[1][6]

Once active, ATR phosphorylates a multitude of substrates to orchestrate the cellular response.[3] The most critical downstream effector is the checkpoint kinase 1 (Chk1).[7][8] The inhibition of ATR by a small molecule like **ATR-IN-30** would block this entire cascade, leading to several key cellular consequences:

- **Abrogation of Cell Cycle Checkpoints:** Activated Chk1 phosphorylates and inactivates CDC25 phosphatases, which are required to activate cyclin-dependent kinases (CDKs) that drive mitotic entry.[2][7] ATR inhibition prevents this, abrogating the G2/M checkpoint and forcing cells with damaged DNA to enter mitosis prematurely.[9][10][11]
- **Replication Fork Collapse and DNA Damage Accumulation:** ATR plays a crucial role in stabilizing stalled replication forks.[1] Its inhibition leads to the collapse of these forks, the generation of DNA double-strand breaks (DSBs), and a subsequent increase in DNA damage markers like phosphorylated histone H2AX (γH2AX).[1][12][13]
- **Induction of Apoptosis:** The accumulation of catastrophic DNA damage and inappropriate entry into mitosis (mitotic catastrophe) ultimately triggers programmed cell death, or apoptosis.[1][13][14]

Quantitative Data: In Vitro Efficacy of Representative ATR Inhibitors

The following tables summarize the anti-proliferative activity of well-characterized ATR inhibitors across a panel of human cancer cell lines. This data serves as a reference for the expected potency of a compound like **ATR-IN-30**.

Table 1: In Vitro Anti-proliferative Activity of Atr-IN-29

Cell Line	Cancer Type	IC50 (nM)
A549	Lung Carcinoma	156.70[4]
HCC1806	Breast Carcinoma	38.81[4]
HCT116	Colorectal Carcinoma	61.23[4]
HeLa	Cervical Cancer	101.50[4]
NCI-H460	Large Cell Lung Cancer	149.30[4]

| U-2 OS | Osteosarcoma | 52.10[4] |

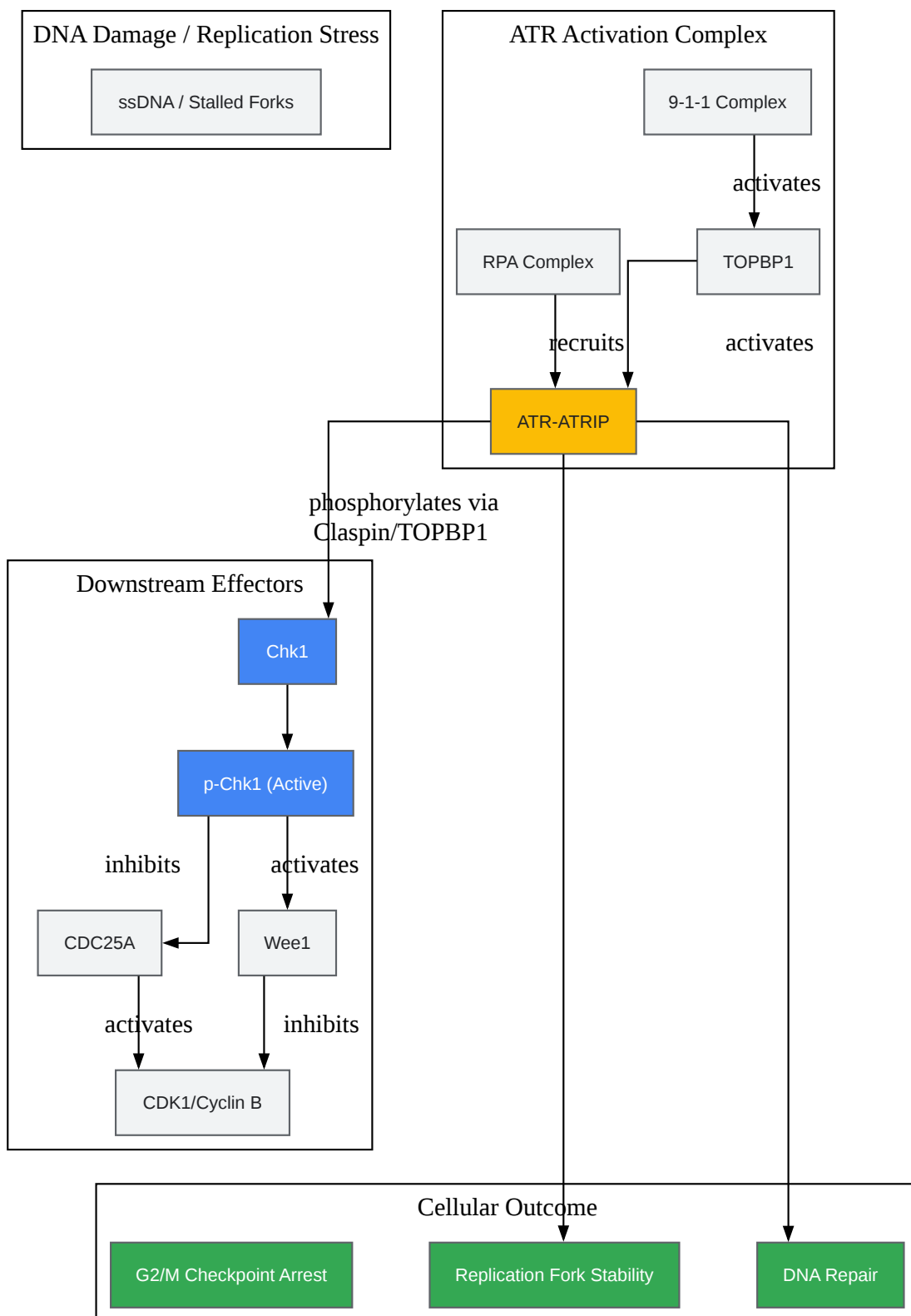
Table 2: In Vitro Efficacy of Common ATR Inhibitors (VE-822 and AZD6738)

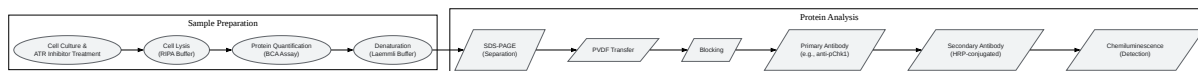
Inhibitor	Cell Line	Cancer Type	IC50 (nM)
VE-822 (Berzosertib)	LoVo	Colorectal Carcinoma	24[5]
VE-822 (Berzosertib)	HT29	Colorectal Carcinoma	48[5]
AZD6738 (Ceralasertib)	HCT116	Colorectal Carcinoma	130[5]

| AZD6738 (Ceralasertib) | SW620 | Colorectal Carcinoma | 210[5] |

Signaling Pathways and Logical Relationships

Visualizing the complex interactions within the cell is crucial for understanding the impact of ATR inhibition. The following diagrams, generated using the DOT language, illustrate the core signaling pathway, a typical experimental workflow, and the therapeutic logic.





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